2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid

Physicochemical Properties Purification Process Chemistry

Researchers requiring metabolically stable pyridine scaffolds face supply inconsistency for high-purity 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid. This building block solves that with: • Strategic 2-fluoro substitution blocks oxidative metabolism, enhancing PK properties of drug candidates • XLogP3 of 1.7 ideal for designing agrochemicals with optimal membrane permeability • Lower melting point (95-100°C) vs. non-fluorinated analogs (146-148°C) simplifies scale-up processing Supplied at 97% purity with consistent quality, enabling reproducible kinase inhibitor and herbicide discovery programs.

Molecular Formula C7H3F4NO2
Molecular Weight 209.1 g/mol
CAS No. 1040681-74-0
Cat. No. B1385247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
CAS1040681-74-0
Molecular FormulaC7H3F4NO2
Molecular Weight209.1 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(F)(F)F)C(=O)O)F
InChIInChI=1S/C7H3F4NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14)
InChIKeyABXMDMDQUVWALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic Acid – Overview


2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (CAS 1040681-74-0) is a fluorinated pyridine derivative serving as a versatile building block in medicinal chemistry and agrochemical synthesis . Its structure features both a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position on a pyridine ring, with a carboxylic acid handle at the 3-position for facile derivatization [1]. The presence of these strong electron-withdrawing groups imparts distinct physicochemical properties, including a computed XLogP3 of 1.7 and a molecular weight of 209.10 g/mol, which influence its reactivity and the properties of downstream molecules .

Why 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic Acid Is Not Replaceable


Substitution of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid with in-class analogs like the non-fluorinated 4-(trifluoromethyl)nicotinic acid (CAS 158063-66-2) or the 2-chloro variant (CAS 590371-81-6) is not chemically trivial and will result in significant alterations in both downstream synthetic utility and the final product's properties. The specific combination of a 2-fluoro and 4-trifluoromethyl group creates a unique electronic environment on the pyridine ring that differs fundamentally from mono-substituted or non-fluorinated analogs [1]. This electronic profile directly governs its reactivity in subsequent steps, such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings. Furthermore, the differing physicochemical properties—most notably a ~60°C difference in melting point compared to the 4-(trifluoromethyl)nicotinic acid—have direct implications for reaction workup, purification, and handling . The quantitative evidence below confirms that these structural differences translate into measurable, consequential divergences in both fundamental properties and application-specific performance.

2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic Acid Comparative Data


Melting Point vs. Unsubstituted Analog

The 2-fluoro substituent in 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid results in a significantly lower melting point compared to its non-fluorinated analog, 4-(trifluoromethyl)nicotinic acid. This difference is critical for compound handling and purification. The target compound exhibits a melting point range of 95-100 °C , whereas the non-fluorinated comparator has a substantially higher melting point of 146-148 °C .

Physicochemical Properties Purification Process Chemistry

Melting Point vs. 2-Chloro Analog

Replacing the 2-fluoro atom with a 2-chloro atom drastically alters the solid-state properties. The 2-chloro analog exhibits a melting point of 158-159 °C , which is approximately 60°C higher than the target compound's 95-100 °C . This large difference underscores the distinct nature of fluorine versus chlorine as a substituent on the pyridine core.

Halogen Bonding Process Chemistry Crystal Engineering

Lipophilicity (XLogP3) vs. Unsubstituted Analog

The introduction of a 2-fluoro substituent provides a subtle but measurable increase in lipophilicity compared to the unsubstituted parent. The target compound has a computed XLogP3 of 1.7 . While a direct XLogP3 value for 4-(trifluoromethyl)nicotinic acid is not consistently available from authoritative computed sources, its structure (lacking the 2-fluoro) is generally associated with lower lipophilicity (typically estimated around 1.2-1.4 based on fragment-based calculations). This difference aligns with the well-documented effect of fluorine in increasing a molecule's lipophilicity while maintaining or improving metabolic stability [1].

Lipophilicity ADME Drug Design

Metabolic Stability via Fluorine Blocking

The strategic placement of a fluorine atom at the 2-position ortho to the pyridine nitrogen can shield this metabolically vulnerable site from oxidation by cytochrome P450 enzymes. This is a widely recognized, class-level advantage of incorporating fluorine into heteroaromatic scaffolds [1]. In contrast, the non-fluorinated analog, 4-(trifluoromethyl)nicotinic acid, has an unsubstituted 2-position, which is predicted to be more susceptible to oxidative metabolism. While specific metabolic data for the target compound itself is not available, its use as a building block for drug candidates in patents (e.g., as PI3K and TrkA kinase inhibitor scaffolds) underscores its role in creating metabolically robust molecules [2][3].

Metabolic Stability Drug Metabolism CYP450

2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic Acid Applications


Kinase Inhibitor Synthesis

The 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid core is a demonstrated scaffold for potent kinase inhibitors. Patents citing this compound as a key intermediate describe its use in synthesizing inhibitors of PI3K and TrkA with sub-nanomolar activity [1][2]. The strategic 2-fluoro substituent, as inferred from class-level knowledge, is critical for blocking oxidative metabolism at the adjacent pyridine carbon, thereby conferring improved pharmacokinetic properties to the resulting drug candidates [3]. Researchers aiming to optimize both potency and metabolic stability in a pyridine-containing series would prioritize this building block.

Agrochemical Development

The precise lipophilic balance of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (XLogP3 = 1.7) makes it a strategic choice for agrochemical discovery . This value positions it ideally for designing molecules with optimal membrane permeability, a crucial factor for the uptake and translocation of herbicides and fungicides. Its use as a building block in the patent literature for the synthesis of novel herbicidal pyridinecarboxylic acid derivatives confirms its utility in this field [4].

Process Chemistry: Ease of Handling

In a process chemistry setting, the significantly lower melting point of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (95-100 °C) compared to its non-fluorinated analog (146-148 °C) and its 2-chloro analog (158-159 °C) provides a tangible processing advantage . The lower melting point is often correlated with higher solubility in organic solvents, facilitating reaction setup, promoting homogeneity, and simplifying post-reaction workup and crystallization. This can translate to higher yields and more efficient purification during scale-up.

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